molecular formula C14H14F3N3O3S2 B2890999 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797862-05-5

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2890999
CAS RN: 1797862-05-5
M. Wt: 393.4
InChI Key: WTEJWRMWKDDEKK-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by the introduction of the thiazole ring . The trifluoromethoxy group and the benzenesulfonamide could then be added through functionalization reactions .


Molecular Structure Analysis

The structure of the compound is likely to be influenced by the stereochemistry of the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the thiazole ring might react at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and thiazole rings might influence its solubility, while the trifluoromethoxy group might affect its lipophilicity .

Scientific Research Applications

Antimicrobial Activity

Exploration of antimicrobial potential

A study focused on synthesizing and evaluating a library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties and trifluoromethyl groups. These compounds, which include variations of the core structure of interest, were tested for antibacterial and antifungal activities, highlighting their potential in addressing resistance issues in pathogenic microorganisms (Chandak et al., 2013).

Anticancer Research

Novel antiproliferative agents

Research into N,N-dimethylbenzenesulfonamide derivatives, including structures related to the compound of interest, showed promising antiproliferative activity against the human breast cancer cell line MCF-7. These findings suggest a potential route for the development of new cancer therapies (Bashandy et al., 2014).

Promising antitumor agents

Synthesis of benzenesulfonamides, sulfonylureas, and sulfonylthioureas, including variants structurally related to the target compound, exhibited significant in vitro antitumor activity. These compounds were evaluated using the National Cancer Institute's screening panel, with some showing broad-spectrum antitumor properties (Faidallah et al., 2007).

Catalytic Activity and Chemical Synthesis

Catalytic oxidation of olefins

Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, related to the compound of interest, were synthesized and tested for their catalytic activity in olefin oxidation. These complexes show potential for industrial applications in chemical synthesis (Ghorbanloo et al., 2017).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry, given the known biological activity of compounds containing pyrrolidine rings . Further studies could also investigate the influence of different substituents on the biological activity of the compound .

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S2/c15-14(16,17)23-11-1-3-12(4-2-11)25(21,22)19-10-5-7-20(9-10)13-18-6-8-24-13/h1-4,6,8,10,19H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEJWRMWKDDEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide

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